molecular formula C20H20O11 B591316 7-O-Methylmangiferin

7-O-Methylmangiferin

Cat. No.: B591316
M. Wt: 436.4 g/mol
InChI Key: INBSFHNHCNZEOY-PQSJUMPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

7-O-Methylmangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is primarily therapeutic .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: 7-O-Methylmangiferin undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of this compound .

Properties

IUPAC Name

1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBSFHNHCNZEOY-PQSJUMPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of 7-O-methylmangiferin and where has it been found in nature?

A1: this compound is a xanthone C-glycoside, specifically the 7-O-methyl ether of mangiferin. It has been isolated from several plant species, including Mangifera indica L. [], Iris florentina L. [], and Polygala tenuifolia [, ].

Q2: How does the structure of this compound relate to its antioxidant activity?

A2: While this compound itself isn't extensively discussed in the provided research regarding antioxidant activity, its parent compound, mangiferin, is. The studies suggest that the presence of para-di-OHs or ortho-di-OHs in the xanthone structure contributes significantly to antioxidant activity, likely through electron-transfer (ET) plus H+-transfer mechanisms []. Since this compound possesses these structural features, it's plausible that it exhibits similar antioxidant properties.

Q3: What advanced analytical techniques have been used to identify and characterize this compound?

A3: Researchers have employed various techniques for the isolation, purification, and characterization of this compound. These methods include:

  • High-speed countercurrent chromatography (HSCCC): Used for initial separation and purification from plant extracts [].
  • Preparative high-pressure liquid chromatography (Prep-HPLC): Employed for further purification after HSCCC [].
  • HPLC-UV absorption spectrometry: Used to assess the purity of the isolated compound [].
  • ESI-MSn: Utilized to characterize the compound based on its mass fragmentation pattern [].
  • Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information, including the assignment of 13C NMR chemical shifts for aryl carbons in this compound [].

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